molecular formula C7H16N2O B3220475 [4-(Aminomethyl)oxan-4-yl]methanamine CAS No. 119669-84-0

[4-(Aminomethyl)oxan-4-yl]methanamine

Número de catálogo B3220475
Número CAS: 119669-84-0
Peso molecular: 144.21 g/mol
Clave InChI: HFAYPKGISTWLIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“[4-(Aminomethyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as “(Tetrahydro-2H-pyran-4-yl)methylamine” and "oxan-4-ylmethanamine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring (oxan-4-yl) with a methanamine group attached to it . The average mass of the molecule is 115.174 Da, and the monoisotopic mass is 115.099716 Da .


Physical And Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 180.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 64.9±13.1 °C . The compound has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Compound Development

Compounds with structures akin to "[4-(Aminomethyl)oxan-4-yl]methanamine" are often synthesized for their potential in developing new materials or drugs. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding route offers insights into the creation of novel compounds with potential applications in material science and pharmacology. These methods typically involve condensation reactions, showcasing the compound's role in forming structurally diverse and complex molecules (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating aminomethyl groups demonstrate significant photocytotoxicity under red light, indicating their utility in therapeutic applications such as targeted cancer therapy. These complexes exhibit the ability to generate reactive oxygen species (ROS) and show selectivity in cellular uptake, highlighting their potential in precise medical interventions (Basu et al., 2014).

Anticonvulsant Agents

The synthesis of Schiff bases from aminomethyl pyridine, followed by screening for anticonvulsant activity, underscores the role of aminomethyl-containing compounds in developing new medications for neurological disorders. These compounds have shown efficacy in seizure protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as biased agonists of serotonin 5-HT1A receptors, demonstrate robust antidepressant-like activity. These findings suggest the compound's relevance in developing treatments for depression, showcasing the importance of structural modifications to enhance therapeutic efficacy (Sniecikowska et al., 2019).

Antimicrobial Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial properties. This highlights the compound's potential application in addressing microbial resistance, offering a pathway to new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Propiedades

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYPKGISTWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydro-pyran-4,4-dicarbonitrile (1.52 g) was dissolved in dry THF (25 mL) and cooled to −10° C. To this solution, BH3.THF (56 mL of an 1M solution in THF, 5 equiv.) was added dropwise, the mixture was allowed to warm to room temperature, and subsequently stirred at 60° C. for 6 h. The mixture was cooled in an ice bath, and HCl (24.2 mL of a 6M aqueous solution, 13 equiv.) was added. The mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was neutralized with 2M aqueous NaOH and extracted three times with DCM. The aqueous layer was evaporated to dryness, the residue was stirred with CHCl3, the solids were filtered off and the organic phase was evaporated under reduced pressure to yield 1.0 g (62%) of a yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.46 (t, 4H), 2.74 (s, 4H), 3.67 (t, 4H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 3
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 4
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 5
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(Aminomethyl)oxan-4-yl]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.